molecular formula C14H20N2O2 B1598951 Methyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 503859-27-6

Methyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No.: B1598951
CAS No.: 503859-27-6
M. Wt: 248.32 g/mol
InChI Key: QZHHJKXBIHAXTB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclohexylamino)benzoate is an organic compound with the molecular formula C14H20N2O2. It is a derivative of benzoic acid, featuring both amino and ester functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(cyclohexylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-nitro-4-(cyclohexylamino)benzoate with a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired product . The reaction conditions typically include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Reaction time: 4-6 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(cyclohexylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(cyclohexylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(cyclohexylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(cyclohexylamino)benzoate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biological Activity

Methyl 3-amino-4-(cyclohexylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cell death regulation, enzyme inhibition, and interactions with cellular pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits significant biological activities, primarily as an inhibitor of ferroptosis , a regulated form of cell death associated with various diseases such as cancer and neurodegeneration. Research indicates that this compound can enhance cell viability under oxidative stress conditions, suggesting its potential therapeutic applications in targeting ferroptosis-related pathways.

The mechanisms by which this compound exerts its effects include:

  • Ferroptosis Inhibition : The compound interacts with specific proteins or enzymes that regulate lipid peroxidation and antioxidant defenses within cells. This modulation may help protect cells from oxidative damage.
  • Enzyme Interaction : It has been noted that the compound can bind to and inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Case Studies and Experimental Data

  • Cell Viability Studies : In vitro studies have demonstrated that this compound significantly improves cell viability in models of oxidative stress. For instance, cells treated with this compound showed increased survival rates compared to untreated controls under conditions mimicking oxidative stress.
  • Ferroptosis Pathway Analysis : Further investigations into the ferroptosis pathway revealed that treatment with this compound led to decreased levels of lipid peroxides, indicating its role in inhibiting this form of cell death. This suggests potential applications in developing therapies for diseases characterized by excessive ferroptosis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey ActivityUnique Features
Methyl 3-amino-4-(phenylamino)benzoateModerate enzyme inhibitionLacks cyclohexyl group
Methyl 3-amino-4-(methylamino)benzoateAntioxidant propertiesMethyl group alters steric effects
Methyl 3-amino-4-(ethylamino)benzoateAntimicrobial activityEthyl group affects solubility and reactivity
This compound Ferroptosis inhibition Cyclohexyl group enhances steric properties

Properties

IUPAC Name

methyl 3-amino-4-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHJKXBIHAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399135
Record name Methyl 3-amino-4-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503859-27-6
Record name Methyl 3-amino-4-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of compound 45 (2.03 g, 7.29 mmol) in a mixture of methanol (25 mL) and ethyl acetate (25 mL) was hydrogenated over 10% palladium on carbon (0.20 g) at 25 psi for 15 h. The reaction mixture was filtered and concentrated to afford compound 46 as a crude grey-brown oil (1.99 g, 100%). ESI-MS m/e 249.3 (M+1).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 50 (10.57 g, 37.9 mol) was hydrogenated in MeOH (130 mL) over 5% Pd/C (150 mg) under H2 for 30 minutes. The reaction was filtered through Celite and the solution was evaporated to give a brown solid (9.4 g, 99%). MS (ESI) 249.17 (M+H+).
Quantity
10.57 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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